molecular formula C12H16ClFN2O2 B1387927 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride CAS No. 1185302-60-6

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride

Cat. No.: B1387927
CAS No.: 1185302-60-6
M. Wt: 274.72 g/mol
InChI Key: YDABYAZAEDSMSY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN3O2 It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride typically involves the reaction of 4-fluoro-2-nitroaniline with 2-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form a piperidone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles (amines, thiols), suitable solvent (e.g., dimethylformamide), elevated temperature (50-100°C).

    Oxidation: Potassium permanganate, water or acetone solvent, room temperature to 50°C.

Major Products Formed

    Reduction: 1-(4-Fluoro-2-aminophenyl)-2-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidone.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interactions with biological molecules. Further research is needed to fully elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(4-Fluoro-2-nitrophenyl)homopiperazine: Contains a homopiperazine ring, which differs in ring size and nitrogen atom positioning.

Uniqueness

The unique combination of the piperidine ring, fluoro, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic purposes.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c1-9-4-2-3-7-14(9)11-6-5-10(13)8-12(11)15(16)17;/h5-6,8-9H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDABYAZAEDSMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-60-6
Record name Piperidine, 1-(4-fluoro-2-nitrophenyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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